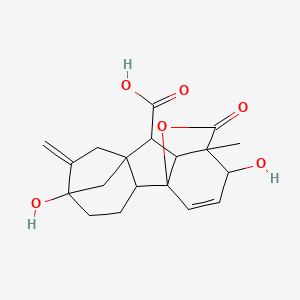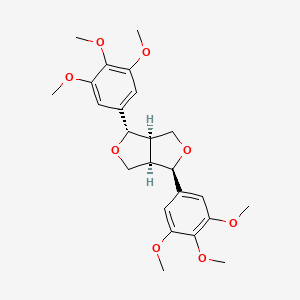
Epiyangambin
Descripción general
Descripción
Epiyangambin is a competitive antagonist of the platelet-activating factor receptor (PAF). It inhibits PAF-induced platelet aggregation in a dose-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . Epiyangambin is a phytotoxic lignan, showing inhibition of seed germination of Agrostis stolonifera cv. penncross (Poaceae) and inhibition of development of Lactuca sativa L. (Asteraceae) seedlings .
Molecular Structure Analysis
Epiyangambin has a molecular weight of 446.49 and a formula of C24H30O8 . Its structure is classified as Phenylpropanoids Lignans .
Physical And Chemical Properties Analysis
Epiyangambin has a molecular weight of 446.49 and a formula of C24H30O8 . It is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
Leishmanicidal Effect
Epiyangambin has been found to have a significant leishmanicidal effect. In vitro studies have shown that Epiyangambin can reduce the intracellular viability of Leishmania species in a concentration-dependent manner . This makes it a potential candidate for the development of new therapeutic options for the treatment of Cutaneous Leishmaniasis .
Immunomodulatory Effects
Epiyangambin has been observed to modulate the production of inflammatory mediators and other cytokines by macrophages infected by Leishmania species . It has been found to lower the production of NO, PGE 2, IL-6, and TNF-α in both Leishmania species .
Antagonist of Platelet-Activating Factor (PAF)
Epiyangambin, along with other furofuranic lignans, has been found to be an antagonist of platelet-activating factor (PAF) . This suggests potential applications in conditions where PAF plays a role.
Biosynthetic Capacity
The biosynthetic capacity of plants to produce Epiyangambin has been evaluated both in vivo and in vitro . This research can help in understanding the conditions that favor the production of Epiyangambin and can be useful in its large-scale production.
Accumulation in Different Plant Parts
The pattern of Epiyangambin accumulation has been found to be dependent on the origin of the plant material and the plant organ . This knowledge can guide the harvesting of plant parts for maximum yield of Epiyangambin.
Potential Cytotoxic Effects
The potential cytotoxic effects of Epiyangambin have been evaluated in uninfected BMDM via sodium resazurin and LDH assays . This is an important aspect to consider when developing therapeutic applications of Epiyangambin.
Mecanismo De Acción
Target of Action
Epiyangambin primarily targets the Platelet Activating Factor Receptor (PAF) . PAF is a potent phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation . Epiyangambin acts as a competitive antagonist of PAF .
Mode of Action
Epiyangambin interacts with the PAF receptor in a competitive manner, inhibiting PAF-induced platelet aggregation . This means that Epiyangambin binds to the PAF receptor, preventing PAF from exerting its effects .
Biochemical Pathways
The primary biochemical pathway affected by Epiyangambin is the PAF signaling pathway . By inhibiting PAF-induced platelet aggregation, Epiyangambin can modulate the inflammatory response . It has been found to lower the production of inflammatory mediators such as NO, PGE 2, IL-6, and TNF-α .
Pharmacokinetics
Its ability to inhibit paf-induced platelet aggregation both in vitro and in vivo suggests that it has bioavailability and can reach its target in the body .
Result of Action
Epiyangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . These results indicate that Epiyangambin has potential therapeutic applications in the treatment of diseases such as leishmaniasis and colon cancer .
Action Environment
The action of Epiyangambin can be influenced by the environment in which it is present. For instance, the production and pattern of lignans like Epiyangambin were found to be dependent on the origin of the plant material and the plant organ
Direcciones Futuras
While there are some studies on the effects of Epiyangambin, more research is needed to fully understand its potential therapeutic uses. For instance, its leishmanicidal and immunomodulatory effects could be further investigated . Additionally, its potential anti-diabetic, anti-inflammatory, and analgesic properties could be explored .
Propiedades
IUPAC Name |
(3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-WWLNLUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035064 | |
| Record name | Epiyangambin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiyangambin | |
CAS RN |
24192-64-1 | |
| Record name | Epiyangambin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epiyangambin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




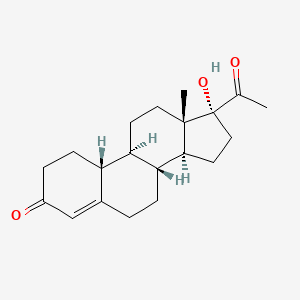


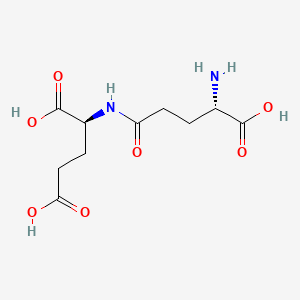
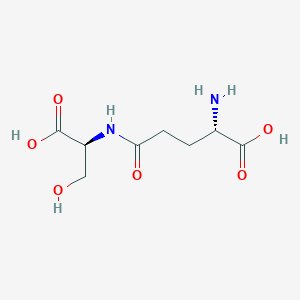
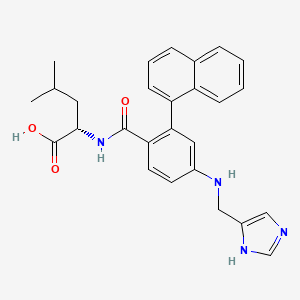
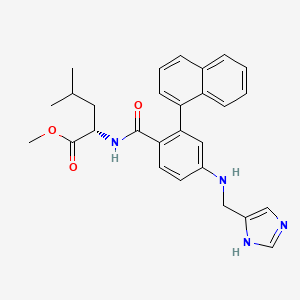
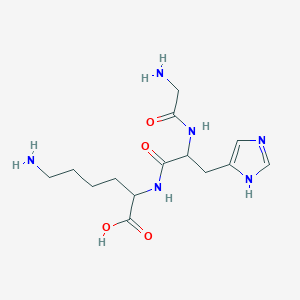
![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)
![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)
![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

